molecular formula C28H32ClN3O3 B10835585 (E)-N-[6-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

(E)-N-[6-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

Cat. No.: B10835585
M. Wt: 494.0 g/mol
InChI Key: PBISLIYZMJMPKF-GXDHUFHOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID29757691-Compound-7” involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents .

Industrial Production Methods: Industrial production methods for “PMID29757691-Compound-7” typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial production .

Types of Reactions:

    Oxidation: “PMID29757691-Compound-7” can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“PMID29757691-Compound-7” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID29757691-Compound-7” involves binding to complement component 5 protein (C5) and preventing its cleavage by the C5 convertase. This inhibition blocks the formation of the membrane-attack complex (MAC), thereby reducing inflammation and tissue damage associated with complement activation . The molecular targets include C5 and the pathways involved in complement activation.

Comparison with Similar Compounds

    Complement C5-IN-1: Another small-molecule inhibitor of C5 with similar inhibitory properties.

    Eculizumab: A monoclonal antibody that targets C5 and prevents its cleavage.

    Ravulizumab: A long-acting C5 inhibitor with extended dosing intervals.

Uniqueness: “PMID29757691-Compound-7” is unique in its small-molecule structure, offering advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies like eculizumab and ravulizumab .

Properties

Molecular Formula

C28H32ClN3O3

Molecular Weight

494.0 g/mol

IUPAC Name

(E)-N-[6-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C28H32ClN3O3/c29-20-11-12-22-24(18-20)32-23-8-4-3-7-21(23)28(22)31-16-6-2-1-5-15-30-27(35)14-10-19-9-13-25(33)26(34)17-19/h9-14,17-18,33-34H,1-8,15-16H2,(H,30,35)(H,31,32)/b14-10+

InChI Key

PBISLIYZMJMPKF-GXDHUFHOSA-N

Isomeric SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCNC(=O)/C=C/C4=CC(=C(C=C4)O)O

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCNC(=O)C=CC4=CC(=C(C=C4)O)O

Origin of Product

United States

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